molecular formula C25H35ClN2O3 B1682907 Tilorone dihydrochloride CAS No. 27591-69-1

Tilorone dihydrochloride

Cat. No.: B1682907
CAS No.: 27591-69-1
M. Wt: 447.0 g/mol
InChI Key: IRHBANNTGULQJF-UHFFFAOYSA-N
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Description

Tilorone dihydrochloride is a synthetic, small-molecule compound known for its broad-spectrum antiviral properties. It was first discovered in the USA and is currently used clinically in countries such as Russia and Ukraine. This compound is notable for its ability to induce interferon, making it effective against a variety of viral infections .

Mechanism of Action

Target of Action

Tilorone dihydrochloride primarily targets the host’s innate immune system . It is an interferon (IFN) inducer , which means it stimulates the production of interferons, proteins that are part of the body’s natural defenses against viral infections.

Mode of Action

This compound interacts with its targets by stimulating the host’s innate immunity . It induces the production of interferons, which are crucial in the body’s antiviral response. Interferons inhibit viral replication within host cells, activate immune cells, and upregulate antigen presentation to T lymphocytes.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the interferon signaling pathway . By inducing the production of interferons, this compound enhances the body’s antiviral response. This leads to a broad spectrum of antiviral activity, inhibiting the replication of various DNA and RNA viruses .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties. After intraperitoneal injections of 20 mg/Kg in male AKR mice, the drug’s biological half-life was found to be about 72 hours, with the kidney being the major excretory route . This suggests that this compound has good bioavailability and a relatively long duration of action.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its antiviral activity. By inducing the production of interferons, this compound enhances the body’s ability to inhibit viral replication . This results in a broad spectrum of antiviral activity, making this compound effective against a wide range of viruses .

Biochemical Analysis

Biochemical Properties

Tilorone dihydrochloride is an interferon inducer with broad-spectrum antiviral activities . It stimulates host innate immunity, showing strong activity against Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) both in vitro and in vivo . This compound can penetrate the blood-brain barrier and activate Hypoxia-Inducible Factor (HIF) in the central nervous system .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It has robust anti-Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) activity in vitro and in vivo through stimulation of host innate immunity . It can penetrate the blood-brain barrier to activate HIF in the central nervous system . It also exhibits inhibitory activity against Ebola virus .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It is a known intercalator, stabilizing DNA to trigger activation of cytosolic DNA sensing and antiviral, homeostatic transcription . This leads to reduced metabolic demand prior to stroke and subsequent neuroprotection .

Temporal Effects in Laboratory Settings

The drug’s biological half-life is about 72 hours, with the major excretory route being the kidney . The drug’s distribution 24 hours after injection was liver 25%, spleen 2.5%, kidney 2.3%, lungs and pancreas about 1.5% each, and less than 0.5% of the administered dose in the remaining tissues .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Treatment with 30 mg/kg/day resulted in 80% survival when administered immediately after infection . In post-exposure prophylaxis, Tilorone resulted in 30% survival at one day after infection when administered at 45 mg/kg/day .

Transport and Distribution

This compound is transported and distributed within cells and tissues. The drug’s distribution 24 hours after injection was liver 25%, spleen 2.5%, kidney 2.3%, lungs and pancreas about 1.5% each, and less than 0.5% of the administered dose in the remaining tissues .

Subcellular Localization

It is known to penetrate the blood-brain barrier and activate Hypoxia-Inducible Factor (HIF) in the central nervous system .

Chemical Reactions Analysis

Tilorone dihydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include concentrated sulfuric acid for esterification and appropriate dialkylaminoalkyl halides for substitution reactions. Major products formed from these reactions include various tilorone derivatives with modified antiviral properties .

Comparison with Similar Compounds

Tilorone dihydrochloride is unique due to its dual ability to induce interferon and cross the blood-brain barrier. Similar compounds include:

These compounds share the ability to induce interferon but may differ in their pharmacokinetic profiles and clinical applications.

Properties

CAS No.

27591-69-1

Molecular Formula

C25H35ClN2O3

Molecular Weight

447.0 g/mol

IUPAC Name

2,7-bis[2-(diethylamino)ethoxy]fluoren-9-one;hydrochloride

InChI

InChI=1S/C25H34N2O3.ClH/c1-5-26(6-2)13-15-29-19-9-11-21-22-12-10-20(30-16-14-27(7-3)8-4)18-24(22)25(28)23(21)17-19;/h9-12,17-18H,5-8,13-16H2,1-4H3;1H

InChI Key

IRHBANNTGULQJF-UHFFFAOYSA-N

SMILES

CCN(CC)CCOC1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)OCCN(CC)CC.Cl.Cl

Canonical SMILES

CCN(CC)CCOC1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)OCCN(CC)CC.Cl

Appearance

Solid powder

Pictograms

Irritant; Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

27591-97-5 (Parent)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Amiksin
Amixin
Amyxin
Bis DEAE Fluorenone
Bis-DEAE-Fluorenone
Hydrochloride, Tilorone
Tilorone
Tilorone Hydrochloride

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-diethylaminoethyl chloride [obtained from 15.5 g (0.09 mole) of 2-diethylaminoethyl chloride hydrochloride] in 100 ml of toluene (dried over molecular sieves) is added to a mixture of 6.4 g (0.03 mole) of 2,7-dihydroxyfluoren-9-one and 3.3 g (0.06 mole) of sodium methoxide in 200 ml of toluene (dried over molecular sieves). This mixture is heated to reflux with stirring for three hours. Upon cooling, the mixture is filtered to remove the precipitated sodium chloride. The toluene solution is washed three times with water, then once with a saturated sodium chloride solution and dried over anhydrous magnesium sulfate. This mixture is filtered, and the filtrate acidified to Congo Red with ethereal hydrogen chloride. The solid which precipitates is filtered, recrystallized from butanone with enough methanol added to effect solution, and the product dried at 100°C for 24 hours under vacuum to give 2,7-bis(2-diethylaminoethoxy)fluoren-9-one dihydrochloride. M.P. 235°-237°C.
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
0.09 mol
Type
reactant
Reaction Step One
Quantity
6.4 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
2,7-bis(2-diethylaminoethoxy)fluoren-9-one dihydrochloride

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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